2-(二甲氨基)-2-甲基丙腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

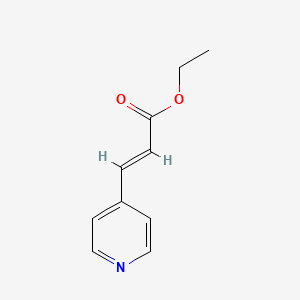

2-(Dimethylamino)-2-methylpropanenitrile (DMAMPN) is an organic compound with a wide range of applications in both scientific research and industrial processes. It is a colorless liquid with a pungent odor and is soluble in most organic solvents. DMAMPN is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. It is also used as a reagent in a variety of reactions, such as Grignard reactions, Wittig reactions, and the synthesis of amines. Additionally, it plays an important role in the synthesis of polymers, catalysts, and other materials.

科学研究应用

阿尔茨海默病成像: (Shoghi-Jadid et al., 2002) 报告了在正电子发射断层扫描(PET)中使用2-(二甲氨基)-2-甲基丙腈衍生物来检测阿尔茨海默病患者的神经原纤维缠结和β-淀粉样斑块。这一进展有助于非侵入性地诊断和监测阿尔茨海默病。

化学分析和检测: (Mach et al., 2018) 的一项研究展示了2-(二甲氨基)-2-甲基丙腈在G系列化学战剂衍生物化中的应用,用于通过纸喷雾质谱检测。这突显了它在法医和化学防御应用中的作用。

材料科学: 在材料科学领域,(Bütün等,2001) 研究了相关化合物2-(二甲氨基)乙基丙烯酸甲酯用于制备新型阳离子二嵌段共聚物。这些聚合物在水介质中表现出可逆的pH、盐和温度诱导的胶束化等独特性能,可用于各种工业应用。

生物医学应用: (Ma et al., 2003) 关于涉及2-(二甲氨基)乙基丙烯酸甲酯的生物相容性嵌段共聚物的研究显示了它在生物医学领域的重要性,特别是用于开发具有临床益处的材料。

荧光成像: (Lee et al., 2015) 的一项研究展示了基于2-(N,N-二甲基氨基)萘的探针用于荧光成像海拉细胞和拟南芥中的锌离子。这说明了它在生物和环境监测中的应用。

作用机制

Target of Action

Similar compounds such as deanol have been used in the treatment of attention deficit-hyperactivity disorder (ADHD), Alzheimer’s disease, autism, and tardive dyskinesia . This suggests that 2-(Dimethylamino)-2-methylpropanenitrile might interact with similar targets.

Mode of Action

It is known that similar compounds can interact with their targets and cause changes in cellular function . For instance, Deanol, a compound with similar structure, has been used in the treatment of various neurological disorders, suggesting that it may interact with neural receptors or enzymes .

Biochemical Pathways

Similar compounds such as deanol have been used in the treatment of various neurological disorders, suggesting that they may affect neurotransmitter synthesis or signaling pathways .

Pharmacokinetics

Similar compounds such as deanol have been studied, and it is known that they can be absorbed and distributed in the body .

Result of Action

Similar compounds such as deanol have been used in the treatment of various neurological disorders, suggesting that they may have effects on neural function .

Action Environment

It is known that the efficacy of similar compounds can be influenced by factors such as ph and temperature .

生化分析

Biochemical Properties

2-(Dimethylamino)-2-methylpropanenitrile plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to act as a substrate for certain enzymes, facilitating biochemical transformations. For instance, it can interact with cytochrome P450 enzymes, which are involved in the oxidation of organic substances. The interaction with these enzymes often leads to the formation of hydroxylated metabolites, which can further participate in various metabolic pathways .

Cellular Effects

The effects of 2-(Dimethylamino)-2-methylpropanenitrile on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of key signaling molecules such as protein kinases, which play a pivotal role in regulating cellular responses to external stimuli. Additionally, 2-(Dimethylamino)-2-methylpropanenitrile can alter gene expression patterns by interacting with transcription factors, thereby influencing the transcription of specific genes .

Molecular Mechanism

At the molecular level, 2-(Dimethylamino)-2-methylpropanenitrile exerts its effects through various mechanisms. One of the primary mechanisms involves binding interactions with biomolecules. This compound can bind to active sites of enzymes, either inhibiting or activating their catalytic functions. For example, it can inhibit the activity of certain proteases by forming stable complexes with their active sites. Furthermore, 2-(Dimethylamino)-2-methylpropanenitrile can induce changes in gene expression by interacting with DNA-binding proteins, leading to the activation or repression of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-(Dimethylamino)-2-methylpropanenitrile can vary over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 2-(Dimethylamino)-2-methylpropanenitrile is relatively stable under physiological conditions, but it can undergo degradation in the presence of certain enzymes or reactive species. Long-term exposure to this compound has been associated with alterations in cellular metabolism and function, highlighting the importance of monitoring its stability in experimental setups .

Dosage Effects in Animal Models

The effects of 2-(Dimethylamino)-2-methylpropanenitrile in animal models are dose-dependent. At low doses, this compound may exhibit minimal or beneficial effects on cellular processes. At higher doses, it can induce toxic or adverse effects. For instance, high doses of 2-(Dimethylamino)-2-methylpropanenitrile have been linked to hepatotoxicity and neurotoxicity in animal studies. These effects are often characterized by oxidative stress, inflammation, and cellular damage, underscoring the need for careful dosage optimization in therapeutic applications .

Metabolic Pathways

2-(Dimethylamino)-2-methylpropanenitrile is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors This compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolitesIn phase II reactions, these hydroxylated metabolites can be conjugated with glucuronic acid or sulfate, enhancing their solubility and facilitating their excretion from the body .

Transport and Distribution

The transport and distribution of 2-(Dimethylamino)-2-methylpropanenitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by organic cation transporters, which facilitate its uptake into cells. Once inside the cells, 2-(Dimethylamino)-2-methylpropanenitrile can bind to intracellular proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also influenced by its affinity for different cellular compartments .

Subcellular Localization

The subcellular localization of 2-(Dimethylamino)-2-methylpropanenitrile is a key determinant of its activity and function. This compound can be targeted to specific cellular compartments through the presence of targeting signals or post-translational modifications. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy metabolism. Alternatively, 2-(Dimethylamino)-2-methylpropanenitrile can localize to the nucleus, where it can interact with nuclear proteins and modulate gene expression .

属性

IUPAC Name |

2-(dimethylamino)-2-methylpropanenitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12N2/c1-6(2,5-7)8(3)4/h1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIDGSEGTBIWFTK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30440950 |

Source

|

| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

112.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2273-40-7 |

Source

|

| Record name | 2-(dimethylamino)-2-methylpropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30440950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)

![Spiro[indene-1,4'-piperidine]](/img/structure/B1354460.png)